Ethyl Myristate-d5

説明

BenchChem offers high-quality Ethyl Myristate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Myristate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

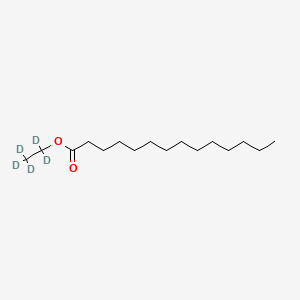

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is ethyl myristate-d5

An In-Depth Technical Guide to Ethyl Myristate-d5: Principles and Applications in Quantitative Mass Spectrometry

Executive Summary

Ethyl myristate-d5 is the deuterium-labeled stable isotope of ethyl myristate, a fatty acid ethyl ester (FAEE). Its primary and most critical application in modern analytical science is its role as an internal standard for quantitative analysis by mass spectrometry. Due to its chemical and physical properties being nearly identical to its non-labeled counterpart, save for its increased mass, ethyl myristate-d5 co-elutes chromatographically and experiences similar ionization effects and sample preparation losses. This allows it to serve as a robust normalizer, correcting for variations that occur during the analytical workflow. This guide provides a comprehensive overview of the core principles behind using stable isotope-labeled standards, the specific properties of ethyl myristate-d5, and detailed methodologies for its application in gas chromatography-mass spectrometry (GC-MS) for the precise quantification of fatty acids and related metabolites.

The Foundational Principle: Stable Isotope Dilution Analysis (SIDA)

Quantitative analytical chemistry is often challenged by unavoidable sample loss during extraction, derivatization, and injection, as well as by matrix effects that can suppress or enhance instrument response.[1] Stable Isotope Dilution Analysis (SIDA) is the gold-standard technique, particularly in mass spectrometry, to overcome these issues.[2]

The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the earliest possible stage.[3] The native analyte and the labeled standard are nearly indistinguishable during chemical and physical processes, ensuring that any loss or response variation affects both compounds proportionally.[2] The mass spectrometer, however, can easily differentiate them based on their mass-to-charge (m/z) ratio.[4] Quantification is therefore based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[2] This ratio remains constant regardless of sample loss, providing highly accurate and precise results. Deuterated standards, such as ethyl myristate-d5, are the most common choice for SIDA in GC-MS applications.[2]

Physicochemical Properties of Ethyl Myristate-d5

Ethyl myristate-d5 is a deuterated analog of ethyl myristate (also known as ethyl tetradecanoate), a saturated fatty acid ethyl ester.[5][6] The "-d5" designation typically indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is fundamentally the same in terms of polarity, boiling point, and chromatographic retention time but has a distinctively higher mass.

| Property | Value | Source(s) |

| Chemical Name | Ethyl Myristate-d5 | [6][7] |

| Synonyms | Ethyl Tetradecanoate-d5, Myristic Acid Ethyl Ester-d5 | [6][7] |

| CAS Number | 1217033-63-0 | [6][7][8] |

| Molecular Formula | C₁₆H₂₇D₅O₂ | [6] |

| Molecular Weight | 261.45 g/mol | [6][7] |

| Exact Mass | 261.271613989 Da | [7] |

| Appearance | Colorless Oil | [6][7] |

| Storage Conditions | 2-8°C, Refrigerator | [6][7] |

The non-deuterated form, ethyl myristate, is a naturally occurring compound found in various organisms and is used as a flavoring agent and emollient.[5][9][10] In clinical and forensic science, it is recognized as a minor biomarker of excessive alcohol consumption, often analyzed alongside other FAEEs in hair samples.[11]

Analytical Methodology: A Guide to GC-MS Quantification

The following sections detail a self-validating protocol for the quantification of ethyl myristate or similar fatty acid esters in a biological matrix using ethyl myristate-d5 as an internal standard.

Experimental Design & Sample Preparation

The validity of the entire analysis hinges on the precise and consistent execution of these initial steps. Adding the internal standard early corrects for variability in the multi-step extraction process.

Protocol 1: Preparation of Standards and Samples

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of ethyl myristate-d5 in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 100 µg/mL. Store at 2-8°C.

-

Calibration Standards:

-

Prepare a series of at least five calibration standards of the native analyte (e.g., ethyl myristate) in the same solvent, with concentrations spanning the expected range of the samples (e.g., 0.1 to 10 µg/mL).[12]

-

Spike each calibration standard with the IS stock solution to achieve a final IS concentration that is consistent across all standards and is near the midpoint of the calibration range (e.g., 1 µg/mL).[13] This creates a fixed concentration of the IS against which the varying analyte concentrations will be measured.

-

-

Sample Preparation:

-

Accurately weigh or measure the biological sample (e.g., 20 mg of hair, 1 mL of plasma).[11]

-

Crucial Step: Add a precise volume of the IS stock solution directly to this raw sample before any extraction steps. The amount added should result in a final concentration within the calibration range.

-

Perform the necessary sample homogenization, lipid extraction (e.g., using a liquid-liquid extraction with hexane), and cleanup steps as dictated by the specific matrix.

-

Evaporate the final extract to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of solvent for GC-MS analysis.

-

GC-MS Instrumentation and Data Acquisition

Gas chromatography is ideal for separating volatile compounds like FAEEs, while the mass spectrometer provides the detection and mass differentiation required for SIDA.

| Parameter | Typical Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust non-polar column suitable for lipid analysis. |

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the analytes. |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min | A temperature gradient to separate analytes based on boiling points. |

| Carrier Gas | Helium, constant flow (1.2 mL/min) | Inert gas to carry analytes through the column. |

| MS Source | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions. |

Selection of Monitoring Ions: The choice of ions is critical for specificity. For ethyl esters, a characteristic fragment from the McLafferty rearrangement is often observed at m/z 88. Other prominent ions should also be monitored.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Ethyl Myristate | 88 | 256 (M⁺), 101 |

| Ethyl Myristate-d5 | 93 | 261 (M⁺), 101 |

Note: The quantifier ion for the d5-standard is shifted by 5 mass units (88+5=93), assuming deuteration on the ethyl group involved in the rearrangement. The qualifier ions confirm the identity of the compound.

Data Processing and Quantification

The final step translates raw instrument data into a meaningful concentration value.

-

Peak Integration: Integrate the peak areas for the selected quantifier ions for both the native analyte and the internal standard in all calibration standards and unknown samples.

-

Calibration Curve Generation:

-

For each calibration standard, calculate the Peak Area Ratio: (Peak Area of Analyte / Peak Area of IS).

-

Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).

-

Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, and a coefficient of determination (R²) > 0.99 is desired for a valid calibration.

-

-

Quantification of Unknowns:

-

Calculate the Peak Area Ratio for each unknown sample.

-

Using the regression equation from the calibration curve, solve for x (concentration) using the calculated Peak Area Ratio as y.

-

Concentration = (Peak Area Ratio - y-intercept) / slope

-

Applications in Research and Drug Development

The precise quantification enabled by ethyl myristate-d5 is valuable across several scientific domains:

-

Metabolomics and Lipidomics: As a representative saturated fatty acid ester, it can be used to accurately quantify changes in lipid profiles in response to disease, drug treatment, or environmental factors.[14]

-

Biomarker Validation: It is essential for the validation of analytical methods for biomarkers of alcohol consumption, where FAEEs are measured in matrices like hair and meconium.[11]

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, SIDA is crucial for tracking drug and metabolite concentrations in biological fluids, ensuring reliable data for safety and efficacy assessments.[4]

-

Food Science: It can be used in the quantitative analysis of fatty acid profiles in food products like oils and fats to determine quality and authenticity.[12][15][16]

Conclusion

Ethyl myristate-d5 is more than just a labeled chemical; it is a critical tool that enables scientific rigor and accuracy in quantitative mass spectrometry. By acting as an ideal internal standard, it allows researchers to confidently correct for analytical variability, leading to trustworthy and reproducible data. The principles and protocols outlined in this guide demonstrate a self-validating system where the consistent ratio between the analyte and its stable isotope-labeled counterpart ensures the integrity of the final quantitative result, making it an indispensable component in modern research, clinical diagnostics, and drug development.

References

-

The Good Scents Company. (n.d.). ethyl myristate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ethyl myristate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Ethyl Myristate mass spectra, (b) Ethyl Myristate d-5 mass spectra... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Myristate. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Reagecon. (n.d.). Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). Retrieved from [Link]

-

PubMed. (n.d.). Emerging applications of metabolomics in drug discovery and precision medicine. Retrieved from [Link]

-

Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Retrieved from [Link]

-

ResearchGate. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? Retrieved from [Link]

-

MDPI. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1217033-63-0| Chemical Name : Ethyl Myristate-d5. Retrieved from [Link]

-

ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]

-

InTechOpen. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Ethyl Myristate-d5. Retrieved from [Link]

Sources

- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Emerging applications of metabolomics in drug discovery and precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. knowledge.reagecon.com [knowledge.reagecon.com]

ethyl myristate-d5 molecular weight

An In-depth Technical Guide to Ethyl Myristate-d5: Properties, Applications, and Quantitative Analysis

Introduction

In the landscape of modern analytical chemistry and drug development, the demand for precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards has become the gold standard for mass spectrometry-based quantification, offering a robust method to correct for analytical variability. Among these, Ethyl Myristate-d5, the deuterated analogue of ethyl myristate, serves as a critical tool for researchers.

This technical guide provides a comprehensive overview of Ethyl Myristate-d5, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore the rationale behind its use as an internal standard, and present a detailed protocol for its application in a key bioanalytical context. This document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a deeper understanding of the principles at play.

Core Physicochemical Properties: A Comparative Analysis

Ethyl Myristate-d5 is structurally identical to its endogenous counterpart, ethyl myristate (also known as ethyl tetradecanoate), with the crucial exception of five hydrogen atoms on the ethyl group being replaced by deuterium. This substitution increases the molecular mass by five Daltons without significantly altering the chemical properties, such as polarity, solubility, and chromatographic retention time. This subtle yet critical modification is the cornerstone of its utility in quantitative mass spectrometry.

The non-deuterated form, ethyl myristate, is a fatty acid ethyl ester (FAEE) found in various natural sources and is also used as a fragrance, emollient, and flavoring agent in the cosmetic, pharmaceutical, and food industries.[1][2][3]

Below is a comparative summary of the key quantitative data for both compounds.

| Property | Ethyl Myristate-d5 | Ethyl Myristate (non-deuterated) | Data Source(s) |

| Molecular Weight | 261.45 g/mol | 256.42 g/mol | [4][5][6],[1][2] |

| Exact Mass | 261.271613989 Da | 256.240230259 Da | [4][5],[2] |

| Molecular Formula | C₁₆H₂₇D₅O₂ | C₁₆H₃₂O₂ | [6],[1][2] |

| CAS Number | 1217033-63-0 | 124-06-1 | [4][6],[1][2][3] |

| Appearance | Colorless Oil | Colorless Liquid | [4],[1] |

| Boiling Point | Not specified | 178-180 °C @ 12 mmHg | [1] |

| Melting Point | Not specified | 11-12 °C |

The Scientific Rationale: Ethyl Myristate-d5 as an Internal Standard

In quantitative analysis, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample processing and to account for variations in instrument response.

Expertise: Why a Stable Isotope-Labeled IS is Superior

The ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process—from extraction to ionization and detection. However, it must be clearly distinguishable from the analyte by the detector. While structural analogs can be used, they may exhibit different extraction efficiencies and ionization responses.

This is where the expertise of using a stable isotope-labeled internal standard (SIL-IS) like Ethyl Myristate-d5 becomes evident.

-

Chemical and Physical Equivalence : Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties, Ethyl Myristate-d5 co-elutes with the endogenous ethyl myristate during chromatography. It exhibits nearly identical behavior during sample extraction, derivatization, and ionization in the mass spectrometer's source.

-

Mass-Based Distinction : Despite its chemical similarity, the five-Dalton mass difference allows the mass spectrometer to easily differentiate between the analyte and the internal standard.

This "ideal" behavior ensures that any sample loss or signal fluctuation experienced by the analyte is mirrored by the SIL-IS. By measuring the ratio of the analyte's signal to the IS's signal, we can achieve highly accurate and precise quantification, effectively canceling out most sources of analytical error.

Caption: Workflow for quantitative analysis using an internal standard.

Field Application: Quantifying FAEEs as Alcohol Biomarkers

A prominent application for Ethyl Myristate-d5 is in the clinical and forensic quantification of fatty acid ethyl esters (FAEEs), such as ethyl myristate, in biological matrices like hair.[7] FAEEs are non-oxidative metabolites of ethanol and serve as reliable medium-to-long-term biomarkers of alcohol consumption.

Trustworthiness: A Self-Validating Protocol

The following protocol outlines a robust and self-validating methodology for the determination of ethyl myristate in hair samples. The inclusion of Ethyl Myristate-d5 at the beginning of the process ensures that the final calculated concentration is trustworthy, having been corrected for any procedural inconsistencies.

Experimental Protocol: GC-MS Quantification of Ethyl Myristate in Hair

-

Sample Decontamination & Preparation:

-

Collect approximately 50 mg of hair from the posterior vertex of the head.

-

Wash the hair sample sequentially with water and dichloromethane to remove external contaminants.

-

Allow the sample to dry completely at room temperature.

-

Pulverize the dried hair sample using a ball mill to increase the surface area for efficient extraction.

-

-

Internal Standard Spiking and Extraction:

-

Accurately weigh 20 mg of the pulverized hair into a glass vial.

-

Add 100 µL of an Ethyl Myristate-d5 working solution (e.g., at 10 ng/mL in methanol) to the sample. This is the critical IS spiking step.

-

Add 1 mL of an extraction solvent (e.g., heptane-dimethyl sulfoxide mixture).

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the sample in an ultrasonic bath for 1 hour at 25°C to facilitate the extraction of FAEEs from the hair matrix.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant (organic layer) to a new vial for analysis.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the extract into the GC-MS system.

-

Gas Chromatography (GC) Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate ethyl myristate from other matrix components.

-

Mass Spectrometry (MS) Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.

-

Ethyl Myristate: Monitor ions such as m/z 88 (characteristic McLafferty rearrangement fragment) and the molecular ion.

-

Ethyl Myristate-d5: Monitor the corresponding shifted ions, such as m/z 93.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the selected ions of both ethyl myristate and Ethyl Myristate-d5.

-

Calculate the response ratio (Peak Area of Ethyl Myristate / Peak Area of Ethyl Myristate-d5).

-

Construct a calibration curve by analyzing calibration standards (containing known concentrations of ethyl myristate and a fixed concentration of Ethyl Myristate-d5) and plotting their response ratios against the analyte concentration.

-

Determine the concentration of ethyl myristate in the hair sample by interpolating its response ratio on the calibration curve.

-

Caption: Bioanalytical workflow for FAEEs in hair using a SIL-IS.

Conclusion

Ethyl Myristate-d5 is more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of accuracy and reliability in quantitative bioanalysis. Its molecular weight of 261.45 g/mol and its near-identical chemical behavior to endogenous ethyl myristate make it an exemplary internal standard. By effectively compensating for analytical variability, it provides researchers and drug development professionals with the confidence needed to make critical decisions based on their quantitative data. The principles and protocols outlined in this guide underscore its importance in fields ranging from clinical diagnostics to forensic toxicology, cementing its role as an indispensable component of the modern analytical laboratory.

References

-

Title: Ethyl Myristate | C16H32O2 | CID 31283 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: ethyl myristate, 124-06-1 - The Good Scents Company Source: The Good Scents Company URL: [Link]

-

Title: ethyl myristate - U.S. Food and Drug Administration Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Ethyl Myristate-d5 | C16H32O2 | CID 57369474 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: (a) Ethyl Myristate mass spectra, (b) Ethyl Myristate d-5 mass spectra,... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Ethyl Myristate - CRM LABSTANDARD Source: CRM LABSTANDARD URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. echemi.com [echemi.com]

- 5. Ethyl Myristate-d5 | C16H32O2 | CID 57369474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

deuterated ethyl myristate structure

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Deuterated Ethyl Myristate

Abstract

This technical guide provides a comprehensive overview of deuterated ethyl myristate, a critical tool for researchers, scientists, and drug development professionals. We will delve into the molecular structure, elucidating the strategic placement of deuterium atoms and the resulting physicochemical properties. A detailed, field-proven protocol for the synthesis of ethyl myristate-d5 via Fischer-Speier esterification is presented, emphasizing the causal relationships behind each step to ensure reproducibility and high isotopic purity. Furthermore, this guide explores the principles of structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), highlighting the key spectral differences between the deuterated and non-deuterated forms. The primary application of deuterated ethyl myristate as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is discussed in depth, with a focus on its role in correcting for analytical variability and enhancing data integrity. This document serves as an essential resource for laboratories aiming to synthesize, characterize, and effectively utilize this vital analytical standard.

Introduction: The Significance of Isotopic Labeling

Ethyl myristate (ethyl tetradecanoate) is the fatty acid ethyl ester (FAEE) formed from the condensation of myristic acid and ethanol.[1][2] While the unlabeled compound has applications in the cosmetic and pharmaceutical industries as an emollient and solvent,[3] its true value in quantitative science is realized through isotopic labeling. Deuteration, the substitution of protium (¹H) with its stable heavy isotope, deuterium (²H or D), creates a molecule that is chemically nearly identical to the parent compound but physically distinguishable by its increased mass.

This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry.[4][5] A deuterated internal standard, when added to a biological sample at a known concentration, co-elutes chromatographically with the unlabeled analyte of interest.[6] Because it experiences the same sample preparation losses, matrix effects, and ionization suppression or enhancement, it provides a reliable reference point.[7][8] By comparing the MS signal intensity of the analyte to that of the known quantity of the deuterated standard, highly accurate and precise quantification can be achieved, a prerequisite for regulated bioanalytical method validation.[9]

Molecular Structure and Properties

The structure of ethyl myristate consists of a 14-carbon saturated fatty acid chain (myristate) linked to an ethyl group via an ester bond. Deuteration can be targeted to various positions, with the choice depending on the intended application and synthetic accessibility.

-

Ethyl Myristate (Unlabeled):

-

Formula: C₁₆H₃₂O₂

-

Molecular Weight: 256.42 g/mol [3]

-

Structure: CH₃(CH₂)₁₂COOCH₂CH₃

-

-

Deuterated Ethyl Myristate (Ethyl-d5 Myristate): A common and synthetically practical variant involves deuterating the ethyl group. This is typically achieved by using deuterated ethanol (ethanol-d6, CD₃CD₂OH) in the synthesis.

-

Formula: C₁₆H₂₇D₅O₂

-

Molecular Weight: 261.45 g/mol [10]

-

Structure: CH₃(CH₂)₁₂COOCD₂CD₃

-

-

Perdeuterated Myristate Chain: Another possibility is the deuteration of the fatty acid chain itself (e.g., Myristic acid-d27), which would then be esterified with standard ethanol. This approach provides a larger mass shift but often involves a more complex and costly synthesis of the deuterated fatty acid precursor.[11]

For its role as an internal standard, Ethyl-d5 Myristate is an excellent choice. The +5 Da mass difference is sufficient to prevent isotopic crosstalk with the natural abundance isotopes of the unlabeled analyte, ensuring distinct mass spectrometry signals.[6]

Data Presentation: Physicochemical Properties

| Property | Ethyl Myristate (Unlabeled) | Ethyl-d5 Myristate |

| IUPAC Name | ethyl tetradecanoate[1] | ethyl (2,2,3,3,3-d5)tetradecanoate |

| CAS Number | 124-06-1[1][3] | 1217033-63-0[10] |

| Molecular Formula | C₁₆H₃₂O₂ | C₁₆H₂₇D₅O₂ |

| Monoisotopic Mass | 256.24 g/mol | 261.27 g/mol [10] |

| Appearance | Colorless liquid[2][3] | Colorless liquid |

| Boiling Point | 178-180 °C @ 12 mmHg[3] | Similar to unlabeled |

| Melting Point | 11-12 °C | Similar to unlabeled |

Synthesis of Ethyl-d5 Myristate: An Experimental Protocol

The synthesis of deuterated ethyl myristate is reliably achieved through the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] The reaction is an equilibrium process; therefore, to maximize the yield of the ester, an excess of the alcohol reactant is used to drive the equilibrium toward the products, according to Le Châtelier's principle.[13][14]

Mandatory Visualization: Synthesis Workflow

Caption: Fischer esterification workflow for Ethyl-d5 Myristate synthesis.

Step-by-Step Methodology

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add myristic acid (e.g., 10 g, 43.8 mmol).

-

Causality: The reflux condenser is essential to prevent the loss of the volatile ethanol-d6 solvent during heating, ensuring it remains in excess to drive the reaction equilibrium.

-

-

Addition of Reagents: Add ethanol-d6 (CD₃CD₂OH) (e.g., 100 mL). The deuterated alcohol serves as both the reactant and the solvent. Stir the mixture until the myristic acid is fully dissolved.

-

Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (H₂SO₄) (e.g., 1 mL) to the stirring solution.

-

Causality: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the myristic acid.[14] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol-d6.

-

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, neutralize the acidic catalyst. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: Neutralization is critical to stop the reaction and to prevent acid-catalyzed hydrolysis of the ester product during the subsequent extraction steps.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove any remaining water from the organic phase, improving the efficiency of the subsequent drying step.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl-d5 Myristate as an oil.

-

Self-Validation: The product should be a clear, colorless liquid.[2] Any significant coloration may indicate impurities requiring further purification (e.g., by column chromatography).

-

Structural Elucidation and Quality Control

Confirming the identity, isotopic incorporation, and purity of the synthesized product is a non-negotiable step. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this validation.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the successful incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Expected Molecular Ion: For Ethyl-d5 Myristate, the [M+H]⁺ ion should appear at m/z 262, a +5 Da shift from the unlabeled compound's [M+H]⁺ at m/z 257.

-

Fragmentation Pattern: In Electron Ionization (EI) MS, fatty acid esters undergo characteristic fragmentation. The most prominent fragment for ethyl esters is typically the McLafferty rearrangement product at m/z 88 .[1] For Ethyl-d5 Myristate, this key fragment involves the deuterated ethyl group and will therefore be shifted to m/z 93 . Observing this m/z 93 fragment is strong evidence of successful deuteration on the ethyl moiety. A mass spectrum of ethyl myristate-d5 shows this characteristic shift.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and verifies the specific location of the deuterium atoms.

-

¹H NMR: In the proton NMR spectrum of unlabeled ethyl myristate, the ethyl group produces a characteristic triplet at ~1.25 ppm (-CH₃) and a quartet at ~4.12 ppm (-OCH₂-).[1] For successfully synthesized Ethyl-d5 Myristate, these signals will be absent or significantly diminished (to the level of isotopic impurity of the starting ethanol-d6). The signals for the myristate chain protons will remain unchanged.

-

¹³C NMR: The carbon signals for the deuterated ethyl group will show splitting due to C-D coupling and will have a much lower intensity in a proton-decoupled spectrum.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the incorporated deuterium atoms, which would show signals corresponding to the -CD₃ and -OCD₂- positions.

Application as an Internal Standard in LC-MS

The primary and most critical application of deuterated ethyl myristate is as an internal standard for the quantification of unlabeled ethyl myristate or other related fatty acid ethyl esters in complex biological matrices like plasma, serum, or tissue homogenates.[2][16]

Principle of Operation

The core principle relies on the assumption that the stable isotope-labeled (SIL) internal standard behaves identically to the analyte during the entire analytical process, from extraction to detection.[17][18]

-

Sample Spiking: A precise and known amount of the deuterated internal standard (e.g., Ethyl-d5 Myristate) is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.

-

Sample Preparation: The samples undergo extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. Any loss of analyte during this process will be mirrored by an equivalent proportional loss of the internal standard.

-

LC Separation: The sample extract is injected into an LC system. The deuterated standard, being chemically identical to the analyte, has virtually the same retention time and co-elutes from the chromatography column.[6]

-

MS Detection: The column eluent is directed into the mass spectrometer, which is set to monitor specific mass transitions for both the analyte and the internal standard (Multiple Reaction Monitoring, MRM).

-

Analyte (Ethyl Myristate): e.g., m/z 257 → 88

-

Internal Standard (Ethyl-d5 Myristate): e.g., m/z 262 → 93

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios. This ratio-based calculation corrects for any variability in sample recovery, injection volume, and ionization efficiency.[7]

Mandatory Visualization: LC-MS Internal Standard Workflow

Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

Deuterated ethyl myristate, particularly ethyl-d5 myristate, is an indispensable tool in modern analytical chemistry. Its synthesis via Fischer esterification is a robust and well-understood process that can be readily implemented in a standard organic chemistry laboratory. Rigorous characterization by MS and NMR is mandatory to validate its structure and isotopic purity. When employed as an internal standard in LC-MS based bioanalysis, it provides a self-validating system that corrects for numerous sources of experimental error, thereby ensuring the highest level of accuracy, precision, and trustworthiness in quantitative results. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize and apply this critical analytical reagent.

References

-

Title: Ethyl Myristate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: (a) Ethyl Myristate mass spectra, (b) Ethyl Myristate d-5 mass spectra,... Source: ResearchGate URL: [Link]

-

Title: ethyl myristate, 124-06-1 Source: The Good Scents Company URL: [Link]

-

Title: Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol Source: PubMed, National Library of Medicine URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Synthesis of novel deuterated lipids and surfactants Source: DEUNET URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Source: ResearchGate URL: [Link]

-

Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC, National Library of Medicine URL: [Link]

- Title: Method of manufacturing fatty acid ethyl esters from triglycerides and alcohols Source: Google Patents URL

-

Title: Myristic acid ethyl ester - Optional[13C NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

-

Title: Fischer-Speier esterification Source: ResearchGate URL: [Link]

-

Title: Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil Source: MDPI URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess Source: SciSpace URL: [Link]

-

Title: Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase Source: ResearchGate URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics Source: The Royal Society of Chemistry URL: [Link]

-

Title: mass spectrum of ethyl ethanoate fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

-

Title: Dr. Ehrenstorfer - Selection and use of isotopic internal standards Source: YouTube URL: [Link]

-

Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

-

Title: Fischer esterification | Carboxylic acids and derivatives | Organic chemistry Source: Khan Academy URL: [Link]

Sources

- 1. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl myristate | 124-06-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Documents download module [ec.europa.eu]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

ethyl myristate-d5 physical characteristics

An In-depth Technical Guide to the Physical and Analytical Characteristics of Ethyl Myristate-d5

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical characteristics and applications of ethyl myristate-d5. Moving beyond a simple data sheet, this document elucidates the causality behind its selection as an analytical standard and provides field-proven insights into its practical application, ensuring a self-validating system of protocols and understanding.

Core Physicochemical Profile

Ethyl myristate-d5 is the deuterated isotopologue of ethyl myristate, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic substitution is the foundation of its utility, rendering it chemically analogous to its parent compound but physically distinguishable by mass. This subtle yet critical difference is what makes it an exceptional tool for quantitative analysis.

The fundamental properties of both ethyl myristate-d5 and its non-deuterated counterpart are summarized below for comparative reference.

| Property | Ethyl Myristate-d5 | Ethyl Myristate (for reference) |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl tetradecanoate[1] | Ethyl tetradecanoate[2] |

| Synonyms | Ethyl Tetradecanoate-d5, Myristic Acid Ethyl Ester-d5[1][3] | Myristic acid ethyl ester[4] |

| CAS Number | 1217033-63-0[3] | 124-06-1[2][5] |

| Molecular Formula | C₁₆H₂₇D₅O₂[6] | C₁₆H₃₂O₂[2][5] |

| Molecular Weight | 261.45 g/mol [1] | 256.42 g/mol [4] |

| Appearance | Colorless Oil[3] | Colorless to pale yellow liquid[2][7] |

| Melting Point | Not specified | 11 - 12 °C[5] |

| Boiling Point | Not specified | ~295 °C[5] |

| Density | Not specified | ~0.86 g/mL at 25 °C[4] |

| Isotopic Purity | Typically ≥98% isotopic enrichment[8] | N/A |

The Rationale for Isotopic Dilution Mass Spectrometry (IDMS)

The primary and most critical application of ethyl myristate-d5 is as an internal standard (IS) in quantitative mass spectrometry.[9][10] The choice to use a stable isotope-labeled IS is a deliberate strategy to build a self-validating analytical system that ensures the highest levels of accuracy and precision.

Expertise & Causality: Why use a deuterated standard? An ideal internal standard must behave identically to the analyte of interest throughout the entire analytical process—from sample preparation to detection.[11] Non-isotopically labeled standards, while structurally similar, can exhibit different chromatographic retention times, extraction efficiencies, and ionization responses in a mass spectrometer.[9] These differences introduce variability and undermine the accuracy of quantification.

Ethyl myristate-d5, being chemically identical to the native compound, co-elutes perfectly during chromatographic separation and experiences the exact same effects from the sample matrix (e.g., ion suppression or enhancement).[9][11] Any loss of the analyte during sample extraction will be mirrored by an equivalent proportional loss of the deuterated standard.[10] Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant regardless of these variations.[12] This stable ratio is the key to correcting for experimental inconsistencies and achieving trustworthy, reproducible results.

Caption: The principle of isotopic dilution using ethyl myristate-d5.

Methodologies for Quantitative Analysis

The following protocol outlines a validated, step-by-step workflow for the use of ethyl myristate-d5 as an internal standard in a typical bioanalytical LC-MS/MS assay.

Protocol: Quantification of a Target Analyte

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the target analyte and ethyl myristate-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these at -20°C or below.[8]

-

Causality: Preparing separate, accurate stock solutions is critical for the integrity of the entire quantitative assay.

-

-

Preparation of Working Solutions:

-

Create a working solution of the internal standard by diluting the IS stock solution to a fixed concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

-

Prepare a series of calibration standards by serially diluting the analyte stock solution to create a range of concentrations that bracket the expected sample concentrations.

-

-

Sample Preparation & Extraction:

-

To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a precise and consistent volume of the IS working solution.

-

Trustworthiness: This step is crucial. The IS must be added at the earliest possible stage to account for variability in all subsequent steps.

-

Perform a sample cleanup and extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. The choice of method depends on the sample matrix (e.g., plasma, tissue homogenate) and the analyte's properties.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto an appropriate LC column. The mobile phase and gradient must be optimized to achieve sharp peaks and baseline separation from other components, though the analyte and IS will co-elute.

-

Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Define an MRM transition for the analyte (e.g., Q1 m/z -> Q3 m/z).

-

Define a corresponding MRM transition for ethyl myristate-d5. The precursor ion (Q1) will be ~5 Daltons higher than the analyte, while the product ion (Q3) may or may not shift depending on where the deuterium atoms are located relative to the fragmentation point.

-

-

-

Data Processing & Quantification:

-

Integrate the chromatographic peak areas for both the analyte and the IS in all injections.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²).

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for quantitative analysis using an internal standard.

Handling, Storage, and Safety

To maintain the integrity and ensure the longevity of ethyl myristate-d5, adherence to proper storage and handling procedures is mandatory.

-

Storage: The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment.[8] For long-term stability, storage at -20°C is recommended.

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood.

References

-

The Good Scents Company. (n.d.). ethyl myristate, 124-06-1. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ethyl myristate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Myristate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Myristate-d5. PubChem Compound Database. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Ethyl Myristate-d5. Retrieved from [Link]

Sources

- 1. Ethyl Myristate-d5 | C16H32O2 | CID 57369474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 肉豆蔻酸乙酯 99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. ethyl myristate, 124-06-1 [thegoodscentscompany.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

isotopic purity of ethyl myristate-d5

An In-Depth Technical Guide to the Isotopic Purity of Ethyl Myristate-d5

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the (1,1,2,2,2-pentadeuterioethyl tetradecanoate). Intended for researchers, scientists, and professionals in drug development, this document details the synthesis of ethyl myristate-d5, potential sources of isotopic impurities, and rigorous analytical workflows for their characterization. The guide focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-proven protocols are provided for each technique, emphasizing the causality behind experimental choices to ensure self-validating and trustworthy results. The interpretation of analytical data, calculation of isotopic enrichment, and best practices for reporting are also discussed in depth.

Introduction to Ethyl Myristate-d5 and the Imperative of Isotopic Purity

Ethyl myristate-d5 is the isotopically labeled form of ethyl myristate, an ethyl ester of the saturated fatty acid, myristic acid. In this specific isotopologue, the five hydrogen atoms on the ethyl group are replaced with deuterium.[1] This modification makes it an invaluable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic and drug metabolism studies.[2]

Chemical Identity

-

Chemical Name: 1,1,2,2,2-pentadeuterioethyl tetradecanoate[1]

-

Common Synonyms: Ethyl Myristate-d5, Myristic Acid Ethyl Ester-d5[1]

-

Molecular Formula: C₁₆H₂₇D₅O₂

The Concept of Isotopic Purity

Isotopic purity, often expressed as "isotopic enrichment" or "deuterium incorporation," is a critical measure of the percentage of molecules in a sample that contain the desired number of isotopic labels (in this case, five deuterium atoms). For instance, an isotopic purity of 99.5% for ethyl myristate-d5 signifies that 99.5% of the molecules are the d5 species, while the remaining 0.5% consists of other isotopologues (d0, d1, d2, d3, d4).

The significance of high isotopic purity cannot be overstated. In quantitative bioanalysis, an isotopically labeled internal standard must have a mass that is sufficiently different from the analyte to prevent signal overlap. More importantly, the isotopic distribution must be well-characterized and stable, as the presence of unlabeled (d0) species in the standard can artificially inflate the measured concentration of the analyte, leading to inaccurate pharmacokinetic and toxicological data.

Synthesis and Genesis of Isotopic Impurities

A robust understanding of the synthetic route is paramount to anticipating potential isotopic impurities.

Synthesis Pathway: Fischer Esterification

Ethyl myristate-d5 is typically synthesized via a Fischer esterification reaction. This involves reacting myristic acid with deuterated ethanol (ethanol-d5, CD₃CD₂OH) in the presence of an acid catalyst, such as sulfuric acid or gaseous HCl.[5][6]

Myristic Acid + Ethanol-d5 --(H⁺ Catalyst)--> Ethyl Myristate-d5 + H₂O

The primary determinant of the final product's isotopic purity is the isotopic enrichment of the starting material, ethanol-d5. If the ethanol-d5 is 99.6% pure, the resulting ethyl myristate-d5 can achieve a maximum isotopic purity of 99.6%, assuming no other sources of contamination or isotopic exchange occur.

Sources of Isotopic Impurities

-

Incomplete Deuteration of Starting Material: The most significant source of isotopic impurities is the presence of lower isotopologues (d0 to d4) in the ethanol-d5 starting material. This is a carry-over impurity from the synthesis of the deuterated ethanol itself.

-

Back-Exchange Reactions: While generally not a major issue for C-D bonds under standard esterification conditions, the presence of trace water (H₂O) and a strong acid catalyst could theoretically lead to minor back-exchange, although this is more relevant for protons on heteroatoms or activated carbons. For ethyl myristate-d5, the stability of the C-D bonds on the ethyl group makes this a low-probability event.

-

Cross-Contamination: Standard laboratory errors, such as the use of glassware contaminated with non-deuterated reagents, can compromise the isotopic purity of the final product.

Core Analytical Methodologies for Isotopic Purity Assessment

The gold standards for determining isotopic purity are mass spectrometry and NMR spectroscopy. Each provides unique and complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for assessing the isotopic distribution of volatile compounds like ethyl myristate-d5.[7] The gas chromatograph separates the analyte from any non-volatile impurities, and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z).

The goal is to obtain a clean mass spectrum of the ethyl myristate peak, free from co-eluting impurities and background noise. By comparing the ion intensities of the molecular ion cluster for the d5 species and its corresponding lower isotopologues (d0 to d4), the isotopic distribution can be accurately calculated. Electron Ionization (EI) is chosen for its ability to create predictable and reproducible fragmentation patterns, which can further confirm the identity and labeling pattern of the molecule.

-

Sample Preparation:

-

Prepare a stock solution of ethyl myristate-d5 at 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or hexane.

-

Create a working solution by diluting the stock solution to approximately 10 µg/mL in the same solvent. Rationale: This concentration is typically sufficient to produce a strong signal without saturating the detector.

-

-

GC-MS Instrumentation and Parameters:

-

System: A standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

Injection: 1 µL injection volume in split mode (e.g., 20:1 split ratio). Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C. Rationale: This temperature program ensures good separation from solvent and any potential impurities while eluting the analyte as a sharp peak.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan from m/z 40 to 350. Rationale: A full scan is essential to observe the entire molecular ion cluster and key fragment ions.

-

-

Data Acquisition and Processing:

The primary analysis focuses on the molecular ion (M⁺˙) region of the mass spectrum. The nominal molecular weight of unlabeled ethyl myristate (d0) is 256.42 g/mol , while the d5 version is 261.45 g/mol .[1][6]

Table 1: Expected Molecular Ion Cluster for Ethyl Myristate-d5 and Lower Isotopologues

| Isotopologue | Formula | Nominal m/z |

| d0 | C₁₆H₃₂O₂ | 256 |

| d1 | C₁₆H₃₁DO₂ | 257 |

| d2 | C₁₆H₃₀D₂O₂ | 258 |

| d3 | C₁₆H₂₉D₃O₂ | 259 |

| d4 | C₁₆H₂₈D₄O₂ | 260 |

| d5 | C₁₆H₂₇D₅O₂ | 261 |

The isotopic purity is calculated by integrating the ion current for each peak in the cluster.

Isotopic Purity (d5 %) = [Intensity(m/z 261) / Σ(Intensities of m/z 256 to 261)] * 100

Note: This calculation should be corrected for the natural abundance of ¹³C, which will contribute to M+1 and M+2 peaks.

A key fragment ion for ethyl esters is the McLafferty rearrangement product at m/z 88 for the d0 compound. For ethyl myristate-d5, this fragment is expected to shift to m/z 92 (C₂D₄O⁺H₂), confirming the location of the deuterium labels on the ethyl group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to MS. While MS gives the overall distribution of isotopologues, NMR can confirm the specific location of the deuterium atoms and can be used for quantification.[11][12]

-

¹H NMR (Proton NMR): In a highly deuterated compound, the absence or significant reduction of proton signals at specific positions is a direct measure of deuterium incorporation.[13] By comparing the integral of a residual proton signal in the labeled position to a proton signal in an unlabeled part of the molecule, the isotopic purity can be calculated.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It is particularly useful for highly enriched compounds and provides a clean spectrum without interference from proton signals.[11][14] The presence of a signal at a specific chemical shift confirms the location of the deuterium label.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of ethyl myristate-d5.

-

Dissolve in ~0.7 mL of a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard with a known concentration and a distinct signal if quantitative analysis (qNMR) is desired.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard proton acquisition.

-

Analysis:

-

Identify the signals for the ethyl group protons (triplet at ~1.25 ppm for the -CH₃ and quartet at ~4.12 ppm for the -OCH₂- in the unlabeled compound).

-

In a high-purity d5 sample, these signals should be almost completely absent.

-

Integrate the residual proton signals at these positions and compare them to the integral of a signal from the myristate chain (e.g., the α-CH₂ protons at ~2.28 ppm), which is set to a reference value of 2. The ratio will give the percentage of non-deuterated species.

-

-

-

²H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer equipped with a deuterium probe or broadband probe.

-

Experiment: Standard deuterium acquisition.

-

Analysis:

-

Observe the signals corresponding to the deuterated positions. You should see signals at the chemical shifts where the protons would normally appear (~1.25 ppm and ~4.12 ppm).

-

The presence and integration of these signals confirm successful deuteration at the intended sites.[14]

-

-

Workflow and Data Visualization

A systematic workflow ensures that the determination of isotopic purity is robust and reproducible.

Isotopic Purity Determination Workflow

Caption: Figure 1. Workflow for Isotopic Purity Assessment

Conclusion and Best Practices

The accurate determination of isotopic purity for labeled compounds like ethyl myristate-d5 is a non-negotiable requirement for its use in regulated and research environments.

-

Orthogonal Techniques: Employing both GC-MS and NMR spectroscopy provides a self-validating system. MS quantifies the distribution of different isotopologues, while NMR confirms the site of labeling.

-

High-Resolution MS: For complex samples or when isobaric interferences are suspected, high-resolution mass spectrometry (e.g., GC-QTOF) can be invaluable for confirming elemental compositions.

-

Reference Materials: Whenever possible, analyze the unlabeled analog (ethyl myristate) under the same conditions to confirm retention times, fragmentation patterns, and chemical shifts.

-

Documentation: Meticulous documentation of all experimental parameters, data processing steps, and calculations is essential for ensuring data integrity and regulatory compliance.

By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently establish the , ensuring the accuracy and reliability of their subsequent experiments.

References

-

The Good Scents Company. (n.d.). Ethyl myristate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Myristate-d5. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Ethyl myristate. Retrieved from [Link]

-

PubMed Central. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1217033-63-0| Chemical Name : Ethyl Myristate-d5. Retrieved from [Link]

-

ResearchGate. (2015). GC/MS method for determining carbon isotope enrichment and concentration of underivatized short-chain fatty acids by direct aqueous solution injection of biogas digester samples. Retrieved from [Link]

- Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465-1473.

-

University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Chemistry For Everyone. (2023, July 12). What Is Deuterium Exchange In NMR? [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. Analytical Chemistry, 93(4), 2559–2567. Retrieved from [Link]

-

ETH Zurich Research Collection. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS). Retrieved from [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Ethyl Myristate-d5 | C16H32O2 | CID 57369474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl myristate synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masspec.scripps.edu [masspec.scripps.edu]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. studymind.co.uk [studymind.co.uk]

- 14. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

Navigating the Analytical Landscape: A Technical Guide to Ethyl Myristate-d5

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of bioanalytical research and drug development, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving reliable and reproducible results in mass spectrometry-based assays. This guide provides an in-depth technical overview of ethyl myristate-d5, a deuterated analog of ethyl myristate, focusing on its safety, handling, and application as an internal standard.

Understanding Ethyl Myristate-d5: A Chemist's Perspective

Ethyl myristate-d5 is a synthetic, isotopically labeled form of ethyl myristate where five hydrogen atoms on the ethyl group have been replaced with deuterium. This seemingly subtle modification imparts a higher molecular weight, allowing it to be distinguished from its endogenous or unlabeled counterpart by a mass spectrometer, while maintaining nearly identical physicochemical properties. This characteristic is the cornerstone of its utility as an ideal internal standard.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of ethyl myristate-d5 is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | Ethyl Myristate-d5 | [1] |

| Synonyms | Ethyl Tetradecanoate-d5; Myristic Acid Ethyl Ester-d5 | [1][2] |

| CAS Number | 1217033-63-0 | [1][2] |

| Molecular Formula | C₁₆H₂₇D₅O₂ | [2] |

| Molecular Weight | 261.45 g/mol | [1][2] |

| Appearance | Colorless Oil | [1] |

| Solubility | Insoluble in water. Soluble in alcohol. | [3] |

| Storage | 2-8°C Refrigerator | [1] |

Safety and Handling: A Prudent Approach

Hazard Identification: Based on the SDS for ethyl myristate, the compound is not classified as hazardous. However, standard laboratory precautions should always be observed.

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Handling and Storage:

-

Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[3]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3] For long-term stability and to prevent potential hydrogen-deuterium exchange, storage under an inert atmosphere is recommended.[4][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields (or goggles).

-

Skin and Body Protection: Wear long-sleeved clothing.

-

Hand Protection: Protective gloves (e.g., nitrile rubber) are recommended.

The Role of Ethyl Myristate-d5 in Bioanalysis: The Internal Standard Advantage

The primary application of ethyl myristate-d5 is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6][7] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality controls.

The rationale for using a stable isotope-labeled internal standard like ethyl myristate-d5 is compelling:

-

Correction for Variability: It compensates for variations in sample preparation, such as extraction efficiency and liquid handling.[8]

-

Mitigation of Matrix Effects: It helps to correct for the suppression or enhancement of the analyte signal caused by other components in the sample matrix.[7]

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.[4]

The following diagram illustrates the fundamental principle of using an internal standard in a bioanalytical workflow.

Caption: Workflow for bioanalysis using an internal standard.

Experimental Protocol: Quantification of an Analyte using Ethyl Myristate-d5 as an Internal Standard

This section provides a generalized, step-by-step methodology for the use of ethyl myristate-d5 as an internal standard in a typical LC-MS bioanalytical method.

Objective: To accurately quantify an analyte in a biological matrix (e.g., plasma) using ethyl myristate-d5 as an internal standard.

Materials:

-

Analyte of interest

-

Ethyl Myristate-d5 (Internal Standard)

-

Biological matrix (e.g., human plasma)

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

Vials, pipettes, and other standard laboratory glassware

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of ethyl myristate-d5 in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of the internal standard (ethyl myristate-d5) at an appropriate concentration (e.g., 100 ng/mL) in a suitable solvent.

-

-

Sample Preparation (Liquid-Liquid Extraction Example):

-

To 100 µL of each sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS system.

-

Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.

-

Optimize the mass spectrometer parameters for the detection of the analyte and ethyl myristate-d5 (using multiple reaction monitoring - MRM - is recommended for quantitative analysis).

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the decision-making process for selecting and validating an internal standard.

Caption: Decision workflow for internal standard selection and validation.

Conclusion: Ensuring Analytical Integrity

Ethyl myristate-d5 serves as a powerful tool for researchers and drug development professionals who rely on accurate and precise quantitative data from LC-MS analyses. Its properties as a stable isotope-labeled internal standard allow for the effective correction of analytical variability, ultimately leading to more reliable and defensible results. By adhering to proper safety and handling protocols and implementing a well-validated bioanalytical method, the full potential of ethyl myristate-d5 in advancing scientific discovery can be realized.

References

-

The Good Scents Company. Ethyl myristate. [Link]

-

U.S. Food and Drug Administration. Ethyl myristate. [Link]

-

PubChem. Ethyl Myristate-d5. [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.

-

Pharmaffiliates. Ethyl Myristate-d5. [Link]

-

ResearchGate. (a) Ethyl Myristate mass spectra, (b) Ethyl Myristate d-5 mass spectra,... [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

KCAS Bioanalytical & Biomarker Services. The Value of Deuterated Internal Standards. [Link]

- Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713.

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. resolvemass.ca [resolvemass.ca]

- 5. m.youtube.com [m.youtube.com]